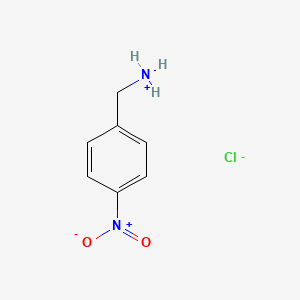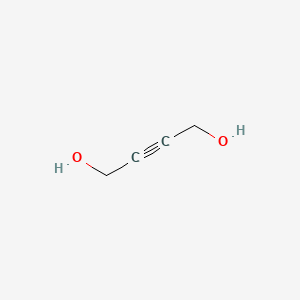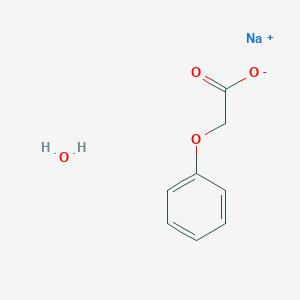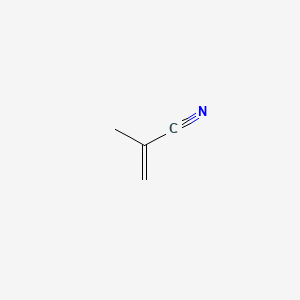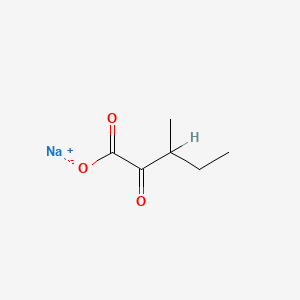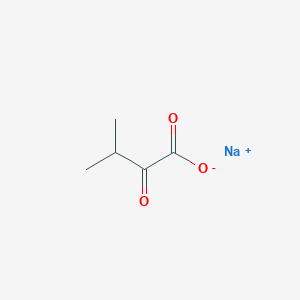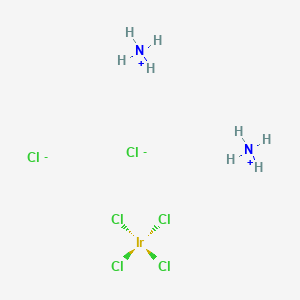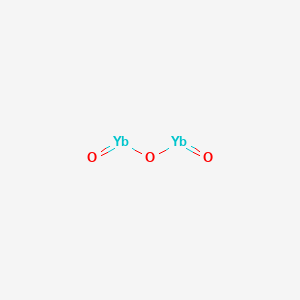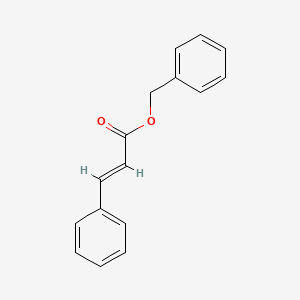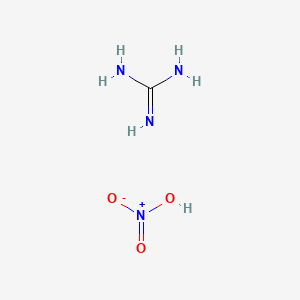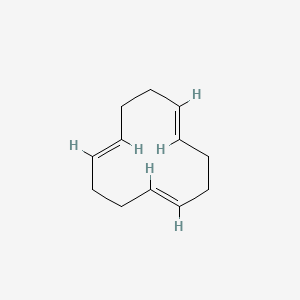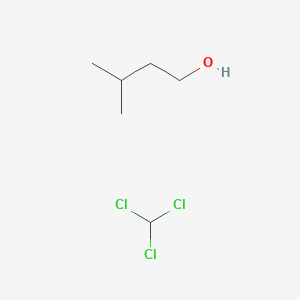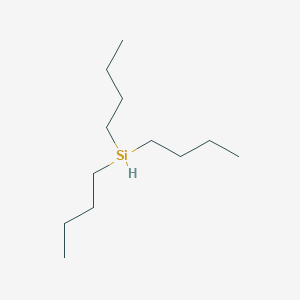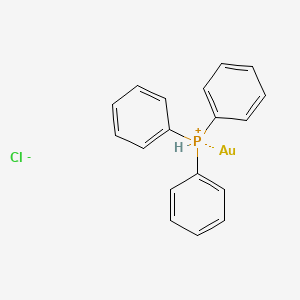
Gold;triphenylphosphanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gold;triphenylphosphanium;chloride can be synthesized by reducing chloroauric acid with triphenylphosphine in 95% ethanol. The reaction is as follows: [ \text{HAuCl}_4 + \text{H}_2\text{O} + 2 \text{PPh}_3 \rightarrow (\text{Ph}_3\text{P})\text{AuCl} + \text{Ph}_3\text{PO} + 3 \text{HCl} ] Alternatively, it can be prepared by treating a thioether complex of gold, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine .
Industrial Production Methods
While the compound is commercially available, it is often more cost-effective to prepare it directly from elemental gold. This involves dissolving gold in boiling aqua regia to form the gold(III) intermediate AuCl₄ in solution. By adding dimethyl sulfide, the complex ClAuSMe₂ precipitates as a white solid. This precursor complex is then dissolved in dichloromethane with triphenylphosphine to form the desired complex .
Chemical Reactions Analysis
Types of Reactions
Gold;triphenylphosphanium;chloride undergoes various types of reactions, including:
Substitution Reactions: It can react with silver(I) salts of weakly coordinating anions to generate a weakly bound Ph₃PAu–X complex, which is in equilibrium with the catalytically-active species [Ph₃PAu]⁺X⁻ in solution.
Transmetalation Reactions: The methyl complex Ph₃PAuMe is prepared from this compound by transmetalation with a Grignard reagent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver(I) salts, Grignard reagents, and methyllithium. Typical conditions involve room temperature reactions in solvents like dichloromethane .
Major Products
Major products formed from these reactions include various organogold compounds, such as Ph₃PAuMe and lithium di- and tetramethylaurate .
Scientific Research Applications
Gold;triphenylphosphanium;chloride is widely used in scientific research due to its versatility:
Biology and Medicine: Its ability to form stable complexes makes it useful in studying biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism by which gold;triphenylphosphanium;chloride exerts its effects involves the formation of stable complexes with various ligands. In catalysis, it often forms a weakly bound complex with anions, which is in equilibrium with the catalytically-active species. This allows it to facilitate various organic transformations .
Comparison with Similar Compounds
Gold;triphenylphosphanium;chloride is unique due to its stability and versatility in forming complexes. Similar compounds include:
Chloro(dimethylsulfide)gold(I): Another gold(I) complex used in similar applications.
Bis(trifluoromethanesulfonyl)imidate(triphenylphosphine)gold(I): Used in catalysis and known for its stability.
These compounds share similar properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
gold;triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGSJBWAKHDAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Au] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16AuClP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
